molecular formula C32H40Br2N2O2 B12094655 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo

6,6'-Dibromo-1,1'-di(n-octyl)isoindigo

Cat. No.: B12094655
M. Wt: 644.5 g/mol
InChI Key: MLSKVFFBSGZTFD-FLWNBWAVSA-N
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Description

6,6’-Dibromo-1,1’-di(n-octyl)isoindigo is a synthetic organic compound with the molecular formula C32H40Br2N2O2. It is characterized by its orange to dark red powder or crystalline appearance . This compound is part of the isoindigo family, which is known for its applications in organic electronics and materials science.

Preparation Methods

The synthesis of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo typically involves the bromination of 1,1’-di(n-octyl)isoindigo. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6,6’ positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6,6’-Dibromo-1,1’-di(n-octyl)isoindigo undergoes various chemical reactions, including:

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo involves its ability to participate in electron transfer processes. The bromine atoms and the conjugated system play a crucial role in its electronic properties, making it an effective component in organic electronic devices. The molecular targets and pathways involved depend on the specific application, such as charge transport in semiconductors or interaction with biological molecules in medical research .

Comparison with Similar Compounds

6,6’-Dibromo-1,1’-di(n-octyl)isoindigo can be compared with other isoindigo derivatives, such as:

The uniqueness of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo lies in its combination of bromine atoms and n-octyl groups, which enhance its solubility, reactivity, and electronic properties, making it a versatile compound in various scientific fields.

Properties

Molecular Formula

C32H40Br2N2O2

Molecular Weight

644.5 g/mol

IUPAC Name

(3Z)-6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one

InChI

InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3/b30-29-

InChI Key

MLSKVFFBSGZTFD-FLWNBWAVSA-N

Isomeric SMILES

CCCCCCCCN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)/C1=O

Canonical SMILES

CCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O

Origin of Product

United States

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